3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone
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Overview
Description
3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a piperidinomethyl group attached to the benzophenone core. This compound is commonly used in various fields of research, including medical, environmental, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-fluorobenzene and 4’-piperidinomethyl benzophenone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone
- 3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone
Uniqueness
3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone is unique due to its specific combination of chloro, fluoro, and piperidinomethyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-14(5-7-15)13-22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZCQGVMRPYPKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642708 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-47-8 |
Source
|
Record name | (3-Chloro-5-fluorophenyl)[4-(1-piperidinylmethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-5-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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